molecular formula C24H21N3O3S2 B2526532 N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-methoxybenzamide CAS No. 864859-77-8

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-methoxybenzamide

Cat. No.: B2526532
CAS No.: 864859-77-8
M. Wt: 463.57
InChI Key: AZGVBEICLHHXNK-UHFFFAOYSA-N
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Description

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-methoxybenzamide is a complex organic compound belonging to the thienopyridine class This compound is characterized by its unique structure, which includes a benzothiazole moiety, a thienopyridine core, and a methoxybenzamide group

Scientific Research Applications

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It is evaluated for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Future Directions

The compound has potential for further study, particularly in relation to its inhibitory activity against human ACAT-1 . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-methoxybenzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Construction of the Thienopyridine Core: The thienopyridine core is synthesized through a series of condensation reactions, often involving the use of thioamides and α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The benzothiazole and thienopyridine intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Methoxybenzamide Group: The final step involves the acylation of the intermediate with 2-methoxybenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The thienopyridine core may contribute to the compound’s ability to inhibit certain cellular processes, such as signal transduction pathways. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide
  • **2-{(4,6-Dimethyl-1,3-benzothiazol-2-yl)[(4-methoxyphenyl)acetyl]amino}-N,N-dimethylethanaminium

Uniqueness

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-methoxybenzamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-14(28)27-12-11-16-20(13-27)32-24(26-22(29)15-7-3-5-9-18(15)30-2)21(16)23-25-17-8-4-6-10-19(17)31-23/h3-10H,11-13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGVBEICLHHXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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